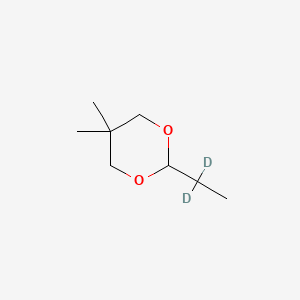
2-Ethyl-5,5-dimethyl-1,3-dioxane-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 is a deuterated derivative of 2-Ethyl-5,5-dimethyl-1,3-dioxane. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C8D2H14O2, and it has a molecular weight of 146.224 g/mol . Deuterated compounds are often used in scientific research due to their unique properties, such as their ability to be traced in various chemical and biological processes.
Méthodes De Préparation
The synthesis of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 involves the reaction of propionaldehyde with neopentyl glycol under specific conditions. The reaction typically takes place in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels.
Analyse Des Réactions Chimiques
2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions. Its deuterated form allows for tracing and studying reaction mechanisms.
Biology: It is used in metabolic studies to trace the pathways of biochemical reactions.
Medicine: It is used in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: It is used in the production of polymers and resins, where its unique properties enhance the performance of the final products
Mécanisme D'action
The mechanism of action of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 involves its interaction with various molecular targets and pathways. In metabolic studies, it acts as a tracer, allowing researchers to follow the movement and transformation of molecules within biological systems. Its deuterated form provides a distinct signal in spectroscopic analyses, making it easier to detect and quantify .
Comparaison Avec Des Composés Similaires
2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 can be compared with other similar compounds, such as:
2-Ethyl-5,5-dimethyl-1,3-dioxane: The non-deuterated form, which has similar chemical properties but lacks the unique tracing capabilities of the deuterated version.
5,5-Dimethyl-1,3-dioxane-2-ethanol: A related compound with an additional hydroxyl group, which may have different reactivity and applications
The uniqueness of this compound lies in its deuterated form, which provides distinct advantages in tracing and studying chemical and biological processes.
Propriétés
Formule moléculaire |
C8H16O2 |
|---|---|
Poids moléculaire |
146.22 g/mol |
Nom IUPAC |
2-(1,1-dideuterioethyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-4-7-9-5-8(2,3)6-10-7/h7H,4-6H2,1-3H3/i4D2 |
Clé InChI |
QSHOOPIYPOINNH-APZFVMQVSA-N |
SMILES isomérique |
[2H]C([2H])(C)C1OCC(CO1)(C)C |
SMILES canonique |
CCC1OCC(CO1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















